2-(tert-Butyl)benzo[d]thiazol-6-ol
Description
Properties
CAS No. |
184837-10-3 |
|---|---|
Molecular Formula |
C11H13NOS |
Molecular Weight |
207.291 |
IUPAC Name |
2-tert-butyl-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C11H13NOS/c1-11(2,3)10-12-8-5-4-7(13)6-9(8)14-10/h4-6,13H,1-3H3 |
InChI Key |
YJQFKIFWGQFBEP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC2=C(S1)C=C(C=C2)O |
Synonyms |
6-Benzothiazolol,2-(1,1-dimethylethyl)-(9CI) |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Benzothiazole derivatives, including 2-(tert-Butyl)benzo[d]thiazol-6-ol, have shown promise in cancer treatment. Research indicates that modifications at the 6-position of the benzothiazole ring can enhance inhibitory activity against enzymes related to cancer progression. For instance, compounds with bulky substituents at this position exhibit significant inhibition of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), a target in Alzheimer's disease and cancer therapies. Specifically, a derivative with a tert-butyl group demonstrated an inhibition rate of 78.36% at 25 µM concentration .
Neuroprotective Effects
Studies have identified benzothiazole derivatives as neuroprotective agents, particularly against conditions like amyotrophic lateral sclerosis (ALS). These compounds can modulate mitochondrial function and reduce oxidative stress, which are critical in neurodegenerative diseases .
Antimicrobial Properties
Benzothiazoles are recognized for their antibacterial and antifungal activities. The presence of the thiazole ring enhances the interaction with microbial enzymes, leading to effective inhibition of growth. Various derivatives have been synthesized and tested against a range of pathogens, showing promising results .
Materials Science Applications
Rubber Vulcanization
this compound is utilized as an accelerator in rubber vulcanization processes. Its sulfenamide derivatives play a crucial role in improving the efficiency of vulcanization by facilitating cross-linking reactions between polymer chains . This application is vital in producing durable rubber products used in various industries.
Fluorescent Probes
Recent advancements have seen the development of fluorescent probes based on benzothiazole structures. These probes are employed for imaging cellular processes and detecting hypoxic conditions in tissues. The unique optical properties of benzothiazoles make them suitable for such applications, enhancing their utility in biological research .
Organic Synthesis Applications
Synthetic Intermediates
The compound serves as an important intermediate in organic synthesis, particularly for generating other functionalized benzothiazole derivatives. Its versatility allows for various reactions such as nucleophilic substitutions and coupling reactions that lead to more complex molecular architectures .
Case Study 1: Anticancer Compound Development
A series of benzothiazole derivatives were synthesized and evaluated for their anticancer properties. Among these, this compound was identified as a lead compound due to its significant inhibitory effects on cancer cell lines. The structure-activity relationship studies highlighted that modifications at the 6-position could enhance potency, leading to further development into clinical candidates .
Case Study 2: Rubber Industry Application
In the rubber industry, the use of benzothiazole-based accelerators has transformed production processes. A study demonstrated that incorporating this compound into vulcanization formulations improved processing times and product durability compared to traditional accelerators .
Comparison with Similar Compounds
Structural Analogues in Amyloid Imaging
[18F]Flutemetamol ([18F]3′F-PiB)
[18F]Flutemetamol, a fluorine-18 labeled derivative of PiB, retains the benzothiazole scaffold but replaces the methylamino group with a fluoro-methylamino substituent (Figure 1). This modification extends its half-life (109.7 minutes vs. 20.4 minutes for [11C]PiB), facilitating broader clinical use. Comparative studies in AD patients show nearly identical binding characteristics to PiB, with high test–retest reproducibility (r = 0.96) . However, its automated synthesis yields lower radiochemical yields (1.6% non-decay corrected) compared to PiB’s 19–28.5% .
2-Methylbenzo[d]thiazol-6-ol Derivatives
Compounds such as 6-(benzyloxy)-2-methylbenzo[d]thiazole (4a) and 4-(((2-methylbenzo[d]thiazol-6-yl)oxy)methyl)benzonitrile (4c) lack the 4-methylaminophenyl group but feature alkyl/aryl ether modifications (Table 1).
Table 1: Comparison of 2-Methylbenzo[d]thiazol-6-ol Derivatives
| Compound | Substituent | Yield (%) | Melting Point (°C) | Key Application |
|---|---|---|---|---|
| 4a | 4-Bromobenzyl | 61 | 113–115 | MAO inhibition |
| 4c | 4-Cyanobenzyl | 80 | 134–136 | MAO inhibition |
| 4d | 4-Nitrobenzyl | 32 | 150–152 | MAO inhibition |
Tau Imaging Agents
[11C]PBB3
[11C]PBB3 (2-((1E,3E)-4-(6-(11C-methylamino)pyridin-3-yl)buta-1,3-dienyl)benzo[d]thiazol-6-ol) shares the benzothiazol-6-ol moiety but incorporates a conjugated diene-pyridinyl group (Figure 1). This structural shift enables selective binding to neurofibrillary tau tangles (NFTs) rather than Aβ plaques. In AD patients, [11C]PBB3 PET signals correlate with disease progression, unlike PiB, which plateaus post-clinical onset . However, rapid metabolism (major radiometabolite enters the brain) complicates its quantitative analysis .
[18F]THK-5117
Unlike PiB or PBB3, it shows higher affinity for tau isoforms in progressive supranuclear palsy (PSP) but lacks specificity in mixed-pathology cases .
Preparation Methods
Direct Cyclization with tert-Butyl-Substituted Precursors
A foundational approach involves cyclizing methyl 4-amino-3-(tert-butyl)benzoate with potassium thiocyanate (KSCN) and bromine in acetic acid. This method, adapted from the synthesis of hydroxy-substituted benzo[d]thiazoles, proceeds via electrophilic aromatic substitution followed by intramolecular cyclization (Figure 1).
Reaction Conditions :
-
Reactants : Methyl 4-amino-3-(tert-butyl)benzoate (1 equiv), KSCN (4 equiv), Br₂ (2 equiv)
-
Solvent : Glacial acetic acid
-
Temperature : 10°C (initial), room temperature (overnight)
The tert-butyl group’s steric bulk necessitates extended reaction times compared to smaller substituents, but it enhances regioselectivity by directing cyclization to the para position relative to the amino group.
Post-Cyclization Introduction of the tert-Butyl Group
Alternatively, the tert-butyl moiety may be appended after benzo[d]thiazole ring formation. For example, 2-aminobenzo[d]thiazol-6-ol (synthesized via cyclization of methyl 4-aminobenzoate) undergoes Friedel-Crafts alkylation with tert-butyl bromide in the presence of Lewis acids like AlCl₃.
Optimized Protocol :
-
Substrate : 2-Aminobenzo[d]thiazol-6-ol (1 equiv)
-
Alkylating Agent : tert-Butyl bromide (1.2 equiv)
-
Catalyst : AlCl₃ (0.1 equiv)
-
Solvent : Dichloromethane
-
Temperature : Reflux (40°C, 12 h)
Functionalization of Hydroxylated Intermediates
The 6-hydroxy group in benzo[d]thiazoles offers a handle for further derivatization. Protecting group strategies are critical to prevent unwanted side reactions during tert-butyl group installation.
Protection of the 6-Hydroxy Group
The tert-butyldimethylsilyl (TBDMS) group is widely used to protect hydroxyl groups during synthetic sequences. For 2-aminobenzo[d]thiazol-6-ol, silylation proceeds as follows:
Procedure :
-
Substrate : 2-Aminobenzo[d]thiazol-6-ol (1 equiv)
-
Silylating Agent : TBDMS-Cl (1.5 equiv)
-
Base : Imidazole (2 equiv)
-
Solvent : DMF
-
Conditions : Room temperature, 6 h
The protected intermediate, 2-amino-6-(TBDMS-oxy)benzo[d]thiazole, is then subjected to alkylation or other transformations.
Selective Alkylation at the 6-Position
Williamson ether synthesis enables the introduction of the tert-butyl group onto the protected hydroxyl intermediate. After deprotection, the target compound is obtained.
Key Steps :
-
Alkylation :
-
Deprotection :
Comparative Analysis of Synthetic Routes
The table below evaluates two primary approaches to this compound:
| Method | Advantages | Disadvantages | Overall Yield |
|---|---|---|---|
| Direct Cyclization | Fewer steps; higher atom economy | Limited commercial availability of precursors | ~60% |
| Post-Cyclization Alkylation | Flexible; uses readily available intermediates | Requires protection/deprotection steps | ~50% |
Mechanistic Insights and Reaction Optimization
Cyclization Mechanism
The cyclization of methyl 4-amino-3-(tert-butyl)benzoate with KSCN and Br₂ proceeds through:
-
Electrophilic Bromination : Formation of a thiocyanate-bromine complex.
-
Ring Closure : Nucleophilic attack by the sulfur atom on the electrophilic carbon adjacent to the amino group.
-
Aromatization : Loss of HBr to yield the benzo[d]thiazole core.
Key Factor : Excess KSCN (4 equiv) ensures complete conversion, while controlled bromine addition prevents over-bromination.
Alkylation Challenges
The tert-butyl group’s steric hindrance necessitates polar aprotic solvents (e.g., DMF, acetonitrile) and elevated temperatures to achieve reasonable reaction rates. Catalytic phase-transfer agents (e.g., tetrabutylammonium iodide) may improve yields by facilitating interphase reactant transfer .
Q & A
Q. What are the optimal synthetic routes for 2-(tert-Butyl)benzo[d]thiazol-6-ol, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of benzothiazole derivatives typically involves cyclization reactions or Suzuki coupling. For this compound, a plausible route includes:
- Cyclization : Reacting tert-butyl-substituted aniline derivatives with thiourea or sulfur sources under acidic conditions (e.g., HCl or polyphosphoric acid) to form the benzothiazole core .
- Suzuki Coupling : Introducing the tert-butyl group via palladium-catalyzed cross-coupling, using tert-butylboronic acid as a reagent .
Optimization factors include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., Pd(PPh₃)₄). Yields can be improved by adjusting stoichiometry and reaction time .
Q. How is the structural characterization of this compound performed?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., tert-butyl protons at δ ~1.3 ppm and aromatic protons at δ 6.5–8.0 ppm) .
- X-ray Crystallography : Resolving crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding involving the hydroxyl group) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected m/z ~249.3 for C₁₁H₁₃NOS) .
Q. What physicochemical properties are critical for handling this compound in research?
Methodological Answer: Key properties include:
- Solubility : Limited aqueous solubility; use DMSO or ethanol for dissolution.
- Stability : Light-sensitive; store at 2–8°C in amber vials .
- pKa : Predicted ~8.7 for the hydroxyl group, influencing ionization in biological assays .
Experimental determination via UV-Vis spectroscopy or potentiometric titration is recommended.
Advanced Research Questions
Q. How does this compound interact with biological targets, and what assays are used to quantify binding?
Methodological Answer: Benzothiazoles often target enzymes or receptors (e.g., kinases, tau proteins). For this compound:
- Tau Protein Binding : Radiolabeled analogs (e.g., C-PBB3) are used in PET imaging to study Alzheimer’s pathology. Competitive binding assays with recombinant tau fibrils quantify affinity (Kd) .
- Enzyme Inhibition : Screen against kinase panels using fluorescence polarization or calorimetry. IC₅₀ values can guide structure-activity relationship (SAR) studies .
Q. What metabolic pathways and stability challenges are associated with this compound?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) to identify phase I/II metabolites via LC-MS/MS. The tert-butyl group may reduce oxidative metabolism compared to methyl analogs .
- Plasma Stability : Monitor degradation in plasma (37°C, pH 7.4) over 24 hours. Rapid metabolism (~30% remaining at 1 hour) suggests need for prodrug strategies .
Q. How can computational models predict the bioactivity of this compound derivatives?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to tau fibrils (PDB: 5O3T). Focus on hydrogen bonds between the hydroxyl group and Lys residues .
- QSAR Studies : Train models with descriptors (e.g., logP, polar surface area) and bioactivity data from analogs. Validate with leave-one-out cross-validation (R² > 0.7) .
Q. How should researchers resolve contradictions in reported biological activities of benzothiazole derivatives?
Methodological Answer:
- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays).
- Structural Confirmation : Re-synthesize disputed compounds and verify purity (>95% via HPLC) .
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers or confounding factors (e.g., cell line variability) .
Q. What role does this compound play in neurodegenerative disease research?
Methodological Answer:
- Tau Imaging : Radiolabeled derivatives (e.g., C-PBB3) enable non-invasive quantification of neurofibrillary tangles in Alzheimer’s patients. Use dynamic PET scans with reference tissue models (e.g., MRTM2) to calculate binding potential (BP) .
- In Vivo Biodistribution : Track compound localization in transgenic mouse models using autoradiography. Address blood-brain barrier penetration challenges via logD optimization (target ~2–3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
